N-tert-butyl-4-ethoxybenzenesulfonamide
Description
N-tert-butyl-4-ethoxybenzenesulfonamide is a sulfonamide derivative characterized by a tert-butyl group attached to the sulfonamide nitrogen and an ethoxy substituent at the para position of the benzene ring. Sulfonamides are widely explored in medicinal chemistry due to their versatility in drug design, acting as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Synthesis: The compound can be synthesized via nucleophilic substitution reactions, where 4-ethoxybenzenesulfonyl chloride reacts with tert-butylamine under anhydrous conditions. Similar protocols are described for analogs in and , utilizing arylsulfonyl chlorides and amines in dichloromethane with triethylamine as a base .
Properties
CAS No. |
676146-35-3 |
|---|---|
Molecular Formula |
C12H19NO3S |
Molecular Weight |
257.35g/mol |
IUPAC Name |
N-tert-butyl-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-5-16-10-6-8-11(9-7-10)17(14,15)13-12(2,3)4/h6-9,13H,5H2,1-4H3 |
InChI Key |
FOAWJSNRLRCTPT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Electron Effects : Ethoxy (electron-donating) in the main compound contrasts with bromo (electron-withdrawing) in , affecting reactivity and solubility.
- Steric Bulk : The tert-butyl group on the sulfonamide nitrogen is conserved in most analogs, but replaced with isopropyl in , reducing steric hindrance.
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